(1-Cyclopropyl-2-piperidin-1-ylethyl)amine
Description
Historical Context of Piperidine and Cyclopropyl Chemistry
The historical development of piperidine chemistry traces back to the mid-nineteenth century when Scottish chemist Thomas Anderson first reported piperidine in 1850. This groundbreaking discovery was independently confirmed in 1852 by French chemist Auguste Cahours, who provided the nomenclature that remains in use today. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational methodology for piperidine synthesis. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural occurrence in black pepper and related plants. This heterocyclic amine consists of a six-membered ring containing five methylene bridges and one amine bridge, characterized by its colorless liquid appearance and distinctive amine odor.
The industrial production of piperidine evolved significantly from these early methods, with modern manufacturing primarily relying on the hydrogenation of pyridine using molybdenum disulfide catalysts. This process represents a major advancement in the efficient production of piperidine derivatives and has enabled the widespread availability of piperidine-based compounds for research and industrial applications. The compound occurs naturally in various plant species including Petrosimonia monandra, Psilocaulon absimile, and most notably in black pepper, where the piperidine structural motif contributes to the characteristic spicy flavor through compounds like piperine.
Cyclopropane chemistry follows a parallel historical trajectory, beginning with its discovery in 1881 by Austrian chemist August Freund. Freund not only discovered the compound but also proposed the correct triangular ring structure in his initial publication. The synthesis involved treating 1,3-dibromopropane with sodium, causing an intramolecular Wurtz reaction that directly produced cyclopropane. This synthetic approach was later improved by Gustavson in 1887, who substituted zinc for sodium to enhance reaction yields. The small size of the three-membered ring creates substantial ring strain in cyclopropane structures, leading to unique reactivity patterns that distinguish cyclopropyl-containing compounds from other alkyl derivatives.
The convergence of piperidine and cyclopropyl chemistry has emerged as a significant area of research in modern organic chemistry. The combination of these two structural motifs creates compounds with unique properties that derive from both the conformational flexibility of the piperidine ring and the high strain energy of the cyclopropyl group. This historical foundation has provided the basis for the development of numerous cyclopropyl-piperidine hybrid compounds, including (1-Cyclopropyl-2-piperidin-1-ylethyl)amine, which represents a sophisticated example of this chemical convergence.
Significance of Cyclopropyl-Piperidine Hybrid Structures in Organic Chemistry
Cyclopropyl-piperidine hybrid structures occupy a unique position in organic chemistry due to their distinctive combination of structural features and chemical properties. The integration of cyclopropyl groups with piperidine rings creates molecules that exhibit enhanced biological activity and improved synthetic versatility compared to their individual components. Natural and synthetic cyclopropanes bearing simple functionalities demonstrate a broad spectrum of biological properties ranging from enzyme inhibition to various pharmacological activities. The presence of cyclopropyl groups in piperidine-containing molecules often results in improved biological potency, making these hybrid structures particularly valuable in chemical research.
The reactivity of cyclopropane rings closely resembles that of olefinic double bonds, which contributes to the unique chemical behavior of cyclopropyl-piperidine conjugates. This similarity allows cyclopropyl-containing compounds to participate in various chemical transformations that would not be readily accessible to conventional alkyl-substituted piperidines. The strain energy inherent in the three-membered ring provides a driving force for certain reactions, while the piperidine component offers sites for further functionalization and structural modification. These characteristics make cyclopropyl-piperidine hybrids valuable building blocks for the construction of more complex molecular architectures.
The significance of this compound within this context lies in its representation of advanced synthetic methodology and structural complexity. The compound demonstrates the successful integration of multiple chemical functionalities within a single molecular framework, showcasing the potential for creating sophisticated chemical structures through careful synthetic design. The ethylamine linker connecting the cyclopropyl and piperidine components provides additional sites for chemical modification while maintaining the essential structural features of both ring systems. This molecular architecture serves as a model for the development of related compounds with potentially enhanced properties and broader applications in chemical research.
Nomenclature, Classification and Identification Systems
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and ring systems. The compound name reflects the hierarchical organization of its structural components, beginning with the cyclopropyl substituent, followed by the ethylamine chain, and concluding with the piperidine ring system. This naming system ensures unambiguous identification of the molecular structure and facilitates clear communication within the scientific community.
The classification of this compound places it within the broader category of heterocyclic amines, specifically as a piperidine derivative with cyclopropyl substitution. The compound belongs to the class of secondary amines due to the presence of two organic substituents attached to the nitrogen atom within the ethylamine chain. The piperidine ring contributes additional tertiary amine character through its nitrogen atom, creating a molecule with multiple basic sites and complex electronic properties. This dual amine character significantly influences the compound's chemical behavior and potential interactions with other molecules.
Alternative nomenclature systems may describe the compound using different organizational approaches while maintaining chemical accuracy. Some naming conventions emphasize the piperidine component as the primary structural feature, describing the molecule as a piperidine derivative with cyclopropyl-ethyl substitution. Other systems may highlight the ethylamine chain as the central structural element, with cyclopropyl and piperidyl substituents. These variations in nomenclature reflect different perspectives on molecular organization while referring to the identical chemical structure.
The molecular classification extends beyond simple structural descriptions to include considerations of chemical reactivity and functional group interactions. The presence of both cyclopropyl and piperidine components creates opportunities for diverse chemical transformations and reactions. The cyclopropyl group contributes ring strain energy that can drive certain chemical processes, while the piperidine ring provides conformational flexibility and multiple sites for chemical modification. The ethylamine linker serves as both a structural bridge and a reactive center for further chemical elaboration. This comprehensive classification system enables chemists to predict chemical behavior and design appropriate synthetic strategies for compound manipulation and derivatization.
Structure
2D Structure
Properties
IUPAC Name |
1-cyclopropyl-2-piperidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-10(9-4-5-9)8-12-6-2-1-3-7-12/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDIHKFDBLHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Key Synthetic Routes
Challenges and Optimization Strategies
- Cyclopropane Stability : Harsh conditions (e.g., strong bases) may rupture the cyclopropane ring. Mitigated by using mild Lewis acids (ZrCl₄).
- Stereocontrol : Chiral ligands (e.g., P-chiral bisphosphorus) enhance enantioselectivity in hydrogenation (Scheme 12 in).
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-2-piperidin-1-ylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Synthesis of (1-Cyclopropyl-2-piperidin-1-ylethyl)amine
The synthesis of this compound typically involves multi-step processes that leverage piperidine derivatives. Recent advancements have highlighted methods such as:
- Functionalized Chemoselective Synthesis : Techniques combining Suzuki–Miyaura coupling and hydrogenation under mild conditions have been effectively employed to synthesize piperidine derivatives, which can be further modified to obtain compounds like this compound .
- Stereoselective Coupling : Cascade reactions involving stereoselective hydrogenation have also been utilized to create chiral centers essential for the biological activity of the compound .
Antiviral Properties
Research indicates that piperidine derivatives, including this compound, exhibit promising antiviral activity. A study focused on influenza A virus polymerase found that derivatives with cycloalkyl moieties showed significant inhibition of viral replication, suggesting potential applications in antiviral drug development .
Anticancer Potential
Piperidine derivatives have been explored for their anticancer properties. For instance, modifications to piperidine structures have led to compounds that effectively inhibit ovarian cancer cell lines, demonstrating the potential of this compound in oncology .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of piperidine derivatives is crucial for optimizing their pharmacological profiles. Research has shown that variations in substituents significantly affect the potency and selectivity of these compounds against various biological targets. For example:
- Lipophilicity Modifications : Adjustments in the lipophilic nature of the compound can enhance drug disposition and reduce cytotoxicity .
- Heterocyclic Replacements : Exploring different heterocyclic moieties has proven beneficial in improving the efficacy and safety profiles of piperidine-based drugs .
Therapeutic Applications
Given its diverse biological activities, this compound has potential therapeutic applications in:
- Neurological Disorders : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially aiding in conditions like Alzheimer’s disease .
- Infectious Diseases : The antiviral properties suggest a role in treating viral infections, particularly those caused by influenza viruses .
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-2-piperidin-1-ylethyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. It acts by binding to receptors and altering their activity, which can lead to changes in neurotransmitter release and uptake . This modulation of neurotransmitter systems is believed to underlie its potential therapeutic effects.
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural distinctions between (1-Cyclopropyl-2-piperidin-1-ylethyl)amine and its analogues:
| Compound Name | CAS Number | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 1341937-82-3 | Piperidine + cyclopropyl-ethylamine | None | 168.28 |
| 1-Cyclopropylpyrrolidin-3-amine | 936221-78-2 | Pyrrolidine + cyclopropylamine | Shorter 5-membered ring (vs. 6-membered) | 126.20 |
| Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine | 1248594-88-8 | Piperidine + cyclopropyl-methylamine | Methyl group on piperidine ring | 156.27 |
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | 2059944-97-5 | Cyclopropylethylamine + aromatic moiety | 2,4-Dimethoxyphenyl group | 235.33 |
| 1-Cyclopropyl-2-(2-methylphenyl)ethanamine | 56595-04-1 | Cyclopropyl-ethylamine + aryl group | 2-Methylphenyl substitution | ~175.25 (estimated) |
Key Observations :
Physicochemical Properties
| Property | This compound | 1-Cyclopropylpyrrolidin-3-amine | Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine |
|---|---|---|---|
| Log P (estimated) | ~1.5 (moderate lipophilicity) | ~1.0 | ~2.0 (increased due to methyl group) |
| Polar Surface Area | ~25 Ų | ~20 Ų | ~22 Ų |
| Solubility | Low in water, soluble in organic solvents | Moderate in water | Low in water |
Analysis :
- The piperidine derivative’s higher molecular weight and larger ring system contribute to lower aqueous solubility compared to pyrrolidine analogues ().
- Methyl-substituted derivatives () exhibit increased Log P, aligning with QSAR principles where lipophilicity correlates with enhanced antibacterial activity ().
Biological Activity
(1-Cyclopropyl-2-piperidin-1-ylethyl)amine, a compound characterized by its unique structural features, has garnered interest in various biological research domains. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented as follows:
- Chemical Formula : CHN
- CAS Number : 1341937-82-3
This compound features a cyclopropyl group attached to a piperidine ring, which is known for its ability to interact with various biological targets due to its nitrogen-containing structure.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and potential enzyme inhibition. Research indicates that compounds with similar piperidine structures can modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial in regulating mood and behavior.
Potential Mechanisms Include:
- Receptor Modulation : Interaction with serotonin and dopamine receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter degradation.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
Antitumor Activity
Research has also focused on the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines.
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |
| HCT116 (Colon Cancer) | 30 | Cell cycle arrest at G2/M phase |
Case Studies and Research Findings
-
Case Study on Neuroprotective Effects :
A study investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The compound demonstrated a reduction in neuroinflammation and preservation of dopaminergic neurons, suggesting potential benefits in neurodegenerative disorders. -
Antimicrobial Efficacy :
In vitro assays conducted against common pathogens revealed that the compound exhibited significant antimicrobial activity, with particular effectiveness against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development. -
Anticancer Properties :
The compound was evaluated for its anticancer properties in several human cancer cell lines. Results indicated that it could inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
